2(1H)-Pyridone, 5,6-dihydro-

Description

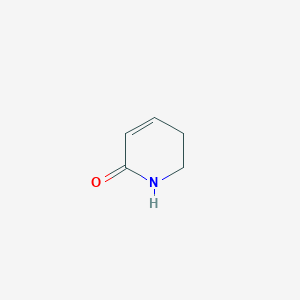

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c7-5-3-1-2-4-6-5/h1,3H,2,4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRRHYRRQWIHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209265 | |

| Record name | 2(1H)-Pyridone, 5,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6052-73-9 | |

| Record name | 5,6-Dihydro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6052-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyridone, 5,6-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006052739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridone, 5,6-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5,6-tetrahydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2(1H)-PYRIDONE, 5,6-DIHYDRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77GJ5LL56Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5,6-Dihydro-2(1H)-Pyridone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 5,6-Dihydro-2(1H)-pyridone Scaffold

The 5,6-dihydro-2(1H)-pyridone ring system is a six-membered nitrogen-containing heterocycle that holds a significant position in modern organic and medicinal chemistry. As a cyclic enamide, its unique electronic and structural features confer a balance of stability and reactivity, making it a "privileged scaffold" in drug discovery. This designation arises from its recurring presence in a variety of biologically active compounds and its ability to serve as a versatile synthetic intermediate for more complex molecular architectures.[1] This guide provides an in-depth exploration of the core chemical properties of 5,6-dihydro-2(1H)-pyridone, offering insights into its synthesis, reactivity, and spectroscopic characterization to empower researchers in leveraging this valuable synthon.

Molecular Structure and Physicochemical Properties

The fundamental structure of 5,6-dihydro-2(1H)-pyridone consists of a dihydropyridine ring with a carbonyl group at the 2-position. This arrangement creates a conjugated enamide system, which is key to its chemical behavior.

Table 1: Physicochemical Properties of 5,6-Dihydro-2(1H)-Pyridone

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NO | [2] |

| Molecular Weight | 97.12 g/mol | [2] |

| CAS Number | 6052-73-9 | [2] |

| Appearance | Solid, Oil | [3] |

| Melting Point | 187-188 °C | |

| Boiling Point | 287 °C at 760 mmHg | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

The solid-state properties of this compound can vary, with some suppliers describing it as an oil, while others list a high melting point, suggesting it exists as a crystalline solid under certain conditions.[3] Its solubility in a range of common organic solvents makes it amenable to a variety of reaction conditions.

Spectroscopic Characterization: A Fingerprint of the Molecule

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 5,6-dihydro-2(1H)-pyridone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5,6-Dihydro-2(1H)-Pyridone

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C2 (C=O) | - | ~170 | Carbonyl carbon, typically downfield. |

| C3 (=CH) | ~6.0-6.2 (dd) | ~125 | Vinylic proton, coupled to H4. |

| C4 (=CH) | ~5.8-6.0 (dt) | ~120 | Vinylic proton, coupled to H3 and H5. |

| C5 (-CH₂-) | ~2.3-2.5 (m) | ~22 | Allylic protons. |

| C6 (-CH₂-) | ~3.4-3.6 (t) | ~42 | Protons adjacent to the nitrogen atom. |

| N1 (-NH-) | ~7.0-8.0 (br s) | - | Amide proton, chemical shift can be variable. |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 5,6-dihydro-2(1H)-pyridone (MW = 97.12), the molecular ion peak [M]⁺ would be expected at m/z = 97. Subsequent fragmentation would likely involve the loss of small, stable molecules.

Caption: Plausible mass spectrometry fragmentation pathways for 5,6-dihydro-2(1H)-pyridone.

A common fragmentation pathway for cyclic compounds is a retro-Diels-Alder (RDA) reaction, which could lead to the loss of ethene (C₂H₄). Loss of carbon monoxide (CO) from the lactam is another characteristic fragmentation.

Synthesis of the 5,6-Dihydro-2(1H)-pyridone Core

Several synthetic routes to the 5,6-dihydropyridin-2(1H)-one scaffold have been developed, each with its own advantages regarding starting material availability, scalability, and substituent tolerance.

Dehydrogenation of δ-Valerolactam (2-Piperidone)

One of the most direct methods for synthesizing the parent 5,6-dihydro-2(1H)-pyridone is the dehydrogenation of the readily available δ-valerolactam (2-piperidone). This transformation introduces the α,β-unsaturation. Palladium-based catalysts are often employed for this type of desaturation.[4]

Caption: Synthesis via dehydrogenation of δ-valerolactam.

Intramolecular Wittig Cyclization

A versatile and diastereospecific method involves the intramolecular Wittig cyclization of triphenylphosphonium salts derived from N-(3-oxoalkyl)-chloroacetamides. This approach allows for the construction of a variety of substituted dihydropyridinones.[5]

Experimental Protocol: Palladium-Catalyzed α,β-Desaturation of N-Protected 2-Piperidone

This protocol is adapted from a general method for the desaturation of lactams and serves as a representative example for the synthesis of the 5,6-dihydro-2(1H)-pyridone core.[4]

Materials:

-

N-protected 2-piperidone (e.g., N-Boc-2-piperidone)

-

Pd(OAc)₂ (Palladium(II) acetate)

-

Acetic acid (AcOH)

-

Ethylene carbonate

-

Toluene

-

Argon atmosphere

Procedure:

-

To an oven-dried reaction vessel, add N-protected 2-piperidone (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), and ethylene carbonate (2.0 mmol).

-

The vessel is evacuated and backfilled with argon three times.

-

Add anhydrous toluene (5.0 mL) and acetic acid (2.0 mmol) via syringe.

-

The reaction mixture is stirred at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the N-protected 5,6-dihydro-2(1H)-pyridone.

-

Subsequent deprotection of the nitrogen (e.g., treatment with trifluoroacetic acid for a Boc group) yields the parent 5,6-dihydro-2(1H)-pyridone.

Chemical Reactivity: A Hub for Functionalization

The reactivity of 5,6-dihydro-2(1H)-pyridone is dominated by its enamide functionality, which allows for reactions at the nitrogen atom, the C=C double bond, and the carbonyl group.

Caption: Key reactive sites of the 5,6-dihydro-2(1H)-pyridone scaffold.

Reactions at the Nitrogen Atom: N-Alkylation

The nitrogen atom of the lactam can be deprotonated with a suitable base to form an ambident nucleophile, which can then be alkylated. While O-alkylation to form 2-alkoxypyridines is a competing pathway, N-alkylation can often be favored.[6] Microwave-assisted one-pot multicomponent reactions have also been developed for the efficient synthesis of N-alkylated 2-pyridones.[5]

Reactions of the Enamine Double Bond

-

Diels-Alder Reaction: The electron-deficient C=C double bond of N-acylated 5,6-dihydro-2(1H)-pyridones can act as a dienophile in Diels-Alder reactions, providing a powerful method for constructing polycyclic nitrogen-containing frameworks.[7]

-

Halogenation: The pyridine ring can be halogenated, often after activation (e.g., as an N-oxide), to introduce handles for further functionalization through cross-coupling reactions.[8]

-

Reduction: The double bond can be catalytically hydrogenated to yield the corresponding saturated δ-valerolactam (2-piperidone).

Reactions at the Carbonyl Group

The carbonyl group can undergo standard transformations, such as reduction with hydride reagents (e.g., LiAlH₄) to the corresponding secondary alcohol, or addition of organometallic reagents.

Applications in Drug Discovery and Development

The 5,6-dihydro-2(1H)-pyridone scaffold is a cornerstone in the design of numerous therapeutic agents due to its favorable physicochemical properties and ability to engage in key biological interactions.

Case Study: Piperlongumine

A prominent example is piperlongumine , a natural product isolated from the long pepper plant (Piper longum).[9] Piperlongumine contains a 5,6-dihydro-2(1H)-pyridone core N-acylated with a 3,4,5-trimethoxycinnamoyl group.

-

Structure: 1-[(2E)-1-Oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-5,6-dihydro-2(1H)-pyridinone[10]

-

Biological Activity: Piperlongumine exhibits potent and selective anticancer activity by inducing oxidative stress through the generation of reactive oxygen species (ROS) in cancer cells.[11][12] It has also been investigated for its anti-inflammatory and other pharmacological effects.

-

Physicochemical Properties: It has a melting point of 124 °C and is sparingly soluble in water (approx. 26 µg/mL), but its solubility can be enhanced with co-solvents and cyclodextrins.[13][14] It shows maximum stability in aqueous solution around pH 4.[1][3][13]

Other Relevant Pharmaceutical Scaffolds

While not all contain the precise 5,6-dihydro-2(1H)-pyridone ring, the broader class of dihydropyridine and dihydropyrimidinone derivatives includes numerous marketed drugs, highlighting the therapeutic importance of this structural motif.[15][16] Examples include calcium channel blockers like nifedipine and antiviral agents. The histone deacetylase (HDAC) inhibitor Entinostat (MS-275) features a related pyridinyl moiety within a more complex structure, underscoring the value of pyridine-based scaffolds in targeting key enzymes.[13][17][18]

Safety and Handling

5,6-Dihydro-2(1H)-pyridone is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[12][19]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is often 2-8°C.[12]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

The 5,6-dihydro-2(1H)-pyridone scaffold represents a synthetically accessible and highly versatile building block for chemical and pharmaceutical research. Its unique combination of stability and tunable reactivity at multiple sites provides a robust platform for the construction of diverse and complex molecules. A thorough understanding of its chemical properties, as outlined in this guide, is essential for researchers aiming to exploit its full potential in the development of novel therapeutics and functional materials.

References

-

The chemical structure for piperlongumine. (n.d.). In ResearchGate. Retrieved December 17, 2025, from [Link]

-

Aodah, A., Pavlik, A., Karlage, K., & Myrdal, P. B. (2016). Preformulation Studies on Piperlongumine. PLOS ONE, 11(3), e0151707. [Link]

-

Aodah, A., Pavlik, A., Karlage, K., & Myrdal, P. B. (2016). Preformulation Studies on Piperlongumine. PubMed. [Link]

-

5,6-Dihydropyridin-2(1H)-one. (n.d.). BioCrick. Retrieved December 17, 2025, from [Link]

-

Piperlongumine | C17H19NO5 | CID 637858. (n.d.). PubChem. Retrieved December 17, 2025, from [Link]

-

Data Sheet MS-275 (Entinostat). (n.d.). BPS Bioscience. Retrieved December 17, 2025, from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. [Link]

- US10358425B1 - Dihydropyrimidones and pharmaceutical compositions thereof. (n.d.). Google Patents.

-

1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. (2014). ResearchGate. [Link]

-

13 C and 1 H NMR spectrum of complexes 1 and 2 with amplification in the region of methoxyl group displaying the signal duplication, indicative of isomers (d 6-acetone). (n.d.). ResearchGate. Retrieved December 17, 2025, from [Link]

-

A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. (2018). MDPI. [Link]

-

List of marketed products of dihydropyridines. (n.d.). ResearchGate. Retrieved December 17, 2025, from [Link]

-

APRINOCARSEN SODIUM. (n.d.). gsrs. Retrieved December 17, 2025, from [Link]

-

One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). MDPI. [Link]

-

Aprinocarsen sodium. (n.d.). BioHippo. Retrieved December 17, 2025, from [Link]

-

A facile synthesis of 5,6-dihydro-5-hydroxy-2(1H)-pyridone. (2005). ResearchGate. [Link]

-

Synthesis of 5,6-dihydropyridin-2(1H)-one. (n.d.). ResearchGate. Retrieved December 17, 2025, from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. Retrieved December 17, 2025, from [Link]

-

General Approach to 5,6-Dihydropyridin-2-ones: Annulation Of Imines with 1,4-Ambiphilic Crotonic Acids. (2015). ResearchGate. [Link]

-

Synthesis of 5,6-dihydro-2-pyridinones. (n.d.). Organic Chemistry Portal. Retrieved December 17, 2025, from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). (n.d.). NP-MRD. Retrieved December 17, 2025, from [Link]

-

¹H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved December 17, 2025, from [Link]

-

C7H9N. (n.d.). Retrieved December 17, 2025, from [Link]

-

Synthesis and Reactions of 5,6-Dihydropyridin-2(1H)-ones and -Thiones. (n.d.). ResearchGate. Retrieved December 17, 2025, from [Link]

-

Structure elucidation and complete assignment of H and C NMR data of Piperine. (2020). ResearchGate. [Link]

-

2(1H)-Pyridone, 5,6-dihydro-. (n.d.). PubChem. Retrieved December 17, 2025, from [Link]

-

New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2022). Frontiers Publishing Partnerships. [Link]

-

Halogenation of 2-Hydroxynicotinic Acid. (2006). Taylor & Francis Online. [Link]

-

Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2012). PubMed. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029377). (n.d.). Human Metabolome Database. Retrieved December 17, 2025, from [Link]

-

2-pyridone, 142-08-5. (n.d.). The Good Scents Company. Retrieved December 17, 2025, from [Link]

-

2-Pyridone. (n.d.). Wikipedia. Retrieved December 17, 2025, from [Link]

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. (2023). PMC. [Link]

-

Streamlining the Synthesis of Pyridones through Oxidative Amination. (2024). ChemRxiv. [Link]

-

General Approach to 5,6-Dihydropyridin-2-ones: Annulation Of Imines with 1,4-Ambiphilic Crotonic Acids. (2015). PubMed. [Link]

-

New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. (2024). PMC. [Link]

-

Enantioselective synthesis of 1,6-dihydropyridines with application to natural product. (2023). Auburn University. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2(1H)-Pyridone, 5,6-dihydro- | C5H7NO | CID 6453994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,6-Dihydropyridin-2(1H)-one | CAS:6052-73-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. 5,6-Dihydro-2-pyridinone synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Facebook [cancer.gov]

- 7. researchgate.net [researchgate.net]

- 8. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperlonguminine | C16H19NO3 | CID 5320621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. dreamstime.com [dreamstime.com]

- 15. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US10358425B1 - Dihydropyrimidones and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 17. selleckchem.com [selleckchem.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. 5,6-Dihydropyridin-2(1H)-one | 6052-73-9 [sigmaaldrich.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5,6-dihydropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of 5,6-dihydropyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. By detailing experimental protocols and presenting a thorough analysis of spectroscopic data, this document serves as a vital resource for professionals engaged in the characterization of novel organic molecules.

Synthesis of 5,6-dihydropyridin-2(1H)-one

The primary route for obtaining 5,6-dihydropyridin-2(1H)-one for structural analysis is through chemical synthesis. One established method involves the intramolecular Wittig reaction of N-(3-oxopropyl)-2-chloroacetamide. This approach provides a reliable pathway to the target molecule, enabling subsequent spectroscopic analysis.

Experimental Protocol: Synthesis via Intramolecular Wittig Reaction

A detailed protocol for the synthesis of 5,6-dihydropyridin-2(1H)-one is adapted from the work of Fisyuk et al. (2002).

Step 1: Synthesis of the Phosphonium Salt Precursor

-

To a solution of N-(3-oxopropyl)-2-chloroacetamide in a suitable solvent such as acetonitrile, add triphenylphosphine.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

The resulting phosphonium salt precipitates from the solution and can be collected by filtration.

-

Wash the collected solid with a cold solvent and dry under vacuum.

Step 2: Intramolecular Wittig Reaction

-

Suspend the dried phosphonium salt in a polar aprotic solvent like dichloromethane.

-

Add a base, such as sodium hydride or potassium tert-butoxide, portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 5,6-dihydropyridin-2(1H)-one.

Spectroscopic Data and Analysis

The definitive structural confirmation of 5,6-dihydropyridin-2(1H)-one is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments within the molecule.

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 (NH) | ~6.5-7.5 | br s | - | - |

| 3 (CH) | 6.88 | dt | J = 9.9, 4.2 | 145.9 |

| 4 (CH) | 6.04 | dt | J = 9.9, 1.8 | 123.1 |

| 5 (CH₂) | 2.45 | q | J = 6.6 | 29.9 |

| 6 (CH₂) | 3.45 | t | J = 6.6 | 49.6 |

| 2 (C=O) | - | - | - | 171.5 |

Note: NMR data is compiled from typical values for this structural motif and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5,6-dihydropyridin-2(1H)-one is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3400 | N-H Stretch | Amide |

| 1650-1680 | C=O Stretch | α,β-Unsaturated Lactam |

| 1600-1640 | C=C Stretch | Alkene |

| 2850-2960 | C-H Stretch | Alkane |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Electron Ionization (EI) Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 97

-

Key Fragmentation Pathways:

-

Loss of CO (m/z = 69), characteristic of cyclic ketones and lactams.

-

Retro-Diels-Alder (RDA) fragmentation, leading to the loss of ethylene (C₂H₄), resulting in a fragment at m/z = 69.

-

Loss of an H radical (m/z = 96).

-

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified 5,6-dihydropyridin-2(1H)-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).

Visualizing the Structure Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as a directed graph, highlighting the interplay between synthesis, purification, and various analytical techniques.

Caption: Workflow for the structure elucidation of 5,6-dihydropyridin-2(1H)-one.

Key Structural Features and Spectroscopic Correlations

The correlation between the structural features of 5,6-dihydropyridin-2(1H)-one and its spectroscopic signatures is fundamental to its unambiguous identification.

Caption: Correlation of spectroscopic data with the structure of 5,6-dihydropyridin-2(1H)-one.

An In-depth Technical Guide to 2(1H)-Pyridone, 5,6-dihydro- (CAS 6052-73-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The pyridinone core is a recurring motif in a multitude of biologically active compounds, earning it the designation of a "privileged structure" in medicinal chemistry. Among its many derivatives, 2(1H)-Pyridone, 5,6-dihydro- (CAS 6052-73-9), a δ-valerolactam, represents a fundamental building block with significant untapped potential. Its unique structural and electronic properties make it a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and emerging applications in drug discovery. Our aim is to equip researchers with the necessary knowledge to confidently incorporate this valuable molecule into their research and development pipelines.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 2(1H)-Pyridone, 5,6-dihydro- is paramount for its effective handling, characterization, and application.

| Property | Value | Source |

| CAS Number | 6052-73-9 | |

| Molecular Formula | C₅H₇NO | [1] |

| Molecular Weight | 97.12 g/mol | [1] |

| IUPAC Name | 5,6-dihydropyridin-2(1H)-one | |

| Synonyms | 5,6-Dihydro-2(1H)-pyridinone, 3,4-Dehydro-2-piperidone | |

| Appearance | Off-white to yellow to brown solid | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Storage | Sealed in dry, 2-8°C | [2] |

Spectroscopic analysis provides the definitive structural fingerprint of 2(1H)-Pyridone, 5,6-dihydro-. The following data are critical for its identification and purity assessment.

| Spectroscopic Data | Description |

| ¹H NMR | Expected signals for the protons on the dihydropyridinone ring. |

| ¹³C NMR | Expected signals for the five carbon atoms in the molecule. |

| Mass Spectrometry (MS) | The molecular ion peak confirms the molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amide C=O and N-H functional groups. |

Section 2: Synthesis Methodologies: A Practical Approach

Several synthetic routes to 2(1H)-Pyridone, 5,6-dihydro- have been developed, each with its own advantages. Here, we detail a robust and widely applicable method: the intramolecular Wittig cyclization.

Workflow for Intramolecular Wittig Cyclization

Caption: A generalized workflow for the synthesis of 2(1H)-Pyridone, 5,6-dihydro- via intramolecular Wittig cyclization.

Detailed Experimental Protocol: Intramolecular Wittig Cyclization

This protocol is adapted from a general procedure for the synthesis of 5,6-dihydropyridin-2(1H)-ones.[4][5]

Step 1: Synthesis of the Triphenylphosphonium Salt

-

To a solution of the appropriate N-(3-oxoalkyl)-chloroacetamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add triphenylphosphine (1.05 eq).

-

Add potassium iodide (1.0 eq) to the mixture.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into diethyl ether to precipitate the phosphonium salt.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the crude triphenylphosphonium salt.

Step 2: Intramolecular Wittig Cyclization

-

Dissolve the crude triphenylphosphonium salt in methanol.

-

To this solution, add a solution of sodium methoxide in methanol (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

-

Remove the solvent under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2(1H)-Pyridone, 5,6-dihydro-.

Section 3: Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized 2(1H)-Pyridone, 5,6-dihydro-.

Analytical Workflow

Caption: A standard workflow for the analytical characterization of 2(1H)-Pyridone, 5,6-dihydro-.

Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6][7]

-

¹H NMR Parameters:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).[8]

-

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

FTIR Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Section 4: Applications in Drug Development: A Scaffold of Opportunity

The 2(1H)-Pyridone, 5,6-dihydro- scaffold is a key component in a variety of pharmacologically active molecules, demonstrating its versatility in targeting diverse biological pathways.

Anticancer Activity: Inhibition of Mutant Isocitrate Dehydrogenase 1 (mIDH1)

Mutations in the IDH1 enzyme are a hallmark of several cancers, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG).[11] Derivatives of 2(1H)-Pyridone have been identified as potent inhibitors of mIDH1, representing a promising therapeutic strategy.

Caption: Mechanism of mIDH1 inhibition by 2(1H)-Pyridone, 5,6-dihydro- derivatives in cancer cells.[11][12]

Neuroprotective Potential

Dihydropyridine derivatives have shown promise in the treatment of neurodegenerative diseases through multiple mechanisms.[5][13] These include the modulation of calcium homeostasis, antioxidant activity, and anti-inflammatory effects.

Caption: Multifaceted neuroprotective mechanisms of 2(1H)-Pyridone, 5,6-dihydro- derivatives.[5][14][15]

Anticoagulant Activity: Targeting Factor Xa

The coagulation cascade is a critical physiological process, and its dysregulation can lead to thrombosis. Factor Xa is a key enzyme in this cascade, making it an attractive target for anticoagulants.[16] Certain derivatives of 2(1H)-Pyridone have been investigated as inhibitors of Factor Xa.

References

- 1. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]

- 3. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutant IDH1 inhibition induces dsDNA sensing to activate tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. youtube.com [youtube.com]

- 11. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Perspectives on factor Xa inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 2-Pyridone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between 2-pyridone and its 2-hydroxypyridine form is a cornerstone of heterocyclic chemistry, with profound implications for the physicochemical properties and biological activity of this important class of compounds. This guide provides a comprehensive technical overview of the tautomerism of 2-pyridone derivatives. It delves into the structural and environmental factors that govern the position of the equilibrium, outlines detailed experimental protocols for its quantitative analysis, and explores its significance in the context of drug discovery, particularly as inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway.

Introduction to 2-Pyridone Tautomerism

2-Pyridone derivatives exist as an equilibrium mixture of two tautomeric forms: the lactam (2-pyridone) and the lactim (2-hydroxypyridine). This dynamic process involves the intramolecular transfer of a proton between the nitrogen and oxygen atoms. The position of this equilibrium is highly sensitive to a variety of factors, including the electronic nature of substituents on the pyridine ring, the polarity of the solvent, and the temperature. Understanding and controlling this tautomeric balance is critical in drug design, as the two forms exhibit distinct hydrogen bonding capabilities, lipophilicity, and shapes, which in turn dictate their interaction with biological targets.[1][2]

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium constant, KT, is defined as the ratio of the concentration of the 2-pyridone (lactam) form to the 2-hydroxypyridine (lactim) form:

KT = [2-pyridone] / [2-hydroxypyridine]

The relative populations of the two tautomers can be quantified using various spectroscopic and computational techniques.

Factors Influencing the Tautomeric Equilibrium

The tautomeric equilibrium of 2-pyridone derivatives is influenced by several key factors:

-

Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, tend to favor the more polar 2-pyridone form.[3] In contrast, non-polar solvents shift the equilibrium towards the less polar 2-hydroxypyridine tautomer.[3]

-

Substituent Effects: The electronic properties of substituents on the pyridine ring can significantly alter the acidity of the N-H and O-H protons, thereby influencing the tautomeric preference. Electron-withdrawing groups generally favor the 2-hydroxypyridine form, while electron-donating groups can shift the equilibrium towards the 2-pyridone form.

-

Temperature: The tautomeric equilibrium is a dynamic process, and as such, is influenced by temperature.

The following table summarizes the experimentally determined tautomeric equilibrium constants (KT) for 2-pyridone in various solvents.

| Solvent | Dielectric Constant (ε) | KT ([2-pyridone]/[2-hydroxypyridine]) | Predominant Tautomer |

| Gas Phase | 1 | ~0.4 | 2-Hydroxypyridine |

| Cyclohexane | 2.02 | 1.7 | 2-Pyridone |

| Chloroform | 4.81 | 6.0 | 2-Pyridone |

| Acetonitrile | 37.5 | ~90 | 2-Pyridone |

| Water | 80.1 | ~910 | 2-Pyridone |

Note: The values presented are approximate and can vary with temperature and concentration.[4][5]

Experimental Protocols for Tautomer Analysis

Accurate determination of the tautomeric ratio is crucial for understanding the structure-activity relationships of 2-pyridone derivatives. UV/Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and commonly employed techniques for this purpose.

UV/Vis Spectroscopy

Principle: The 2-pyridone and 2-hydroxypyridine tautomers possess distinct π-electron systems, resulting in different electronic absorption spectra. The 2-pyridone form typically exhibits a strong absorption maximum at a longer wavelength (around 290-300 nm) compared to the 2-hydroxypyridine form (around 270 nm). By analyzing the absorption spectrum of a solution containing both tautomers, their relative concentrations can be determined.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the 2-pyridone derivative in the desired solvent at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to determine a suitable concentration range where the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Instrument Parameters:

-

Spectrophotometer: A dual-beam UV/Vis spectrophotometer is recommended.

-

Wavelength Range: Scan from 200 nm to 400 nm.

-

Scan Speed: A medium scan speed is generally sufficient.

-

Slit Width: Use a narrow slit width (e.g., 1 nm) for optimal resolution.

-

Blank: Use the pure solvent as a blank to zero the instrument.

-

-

Data Acquisition:

-

Record the UV/Vis spectrum of the sample solution at a constant temperature.

-

Acquire spectra in a range of solvents with varying polarities to observe the shift in the tautomeric equilibrium.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) corresponding to the 2-pyridone and 2-hydroxypyridine forms.

-

To quantify the ratio, the molar extinction coefficients (ε) of the pure tautomers are required. These can be determined by measuring the spectra of "locked" derivatives where the tautomerism is prevented (e.g., N-methyl-2-pyridone and 2-methoxypyridine).

-

The concentration of each tautomer can be calculated using the Beer-Lambert law (A = εbc) at a wavelength where one tautomer absorbs significantly more than the other.

-

The tautomeric equilibrium constant (KT) is then calculated from the ratio of the concentrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The 2-pyridone and 2-hydroxypyridine tautomers have distinct sets of proton (¹H) and carbon (¹³C) chemical shifts due to their different electronic environments. In ¹H NMR, the chemical shifts of the ring protons, as well as the presence of either an N-H or an O-H proton signal, can be used to identify and quantify the two forms.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the 2-pyridone derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a known concentration.

-

The choice of solvent is critical as it will influence the tautomeric equilibrium.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Temperature: Maintain a constant and accurately recorded temperature, as the equilibrium can be temperature-sensitive.

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Relaxation Delay (d1): To ensure accurate integration, a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons being quantified should be used. This allows for full magnetization recovery between scans.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for accurate integration).

-

-

Data Acquisition and Processing:

-

Acquire the ¹H NMR spectrum.

-

Process the spectrum using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. A flat baseline is essential for accurate integration.

-

-

Data Analysis:

-

Identify distinct and well-resolved signals corresponding to each tautomer. For example, the chemical shifts of the protons on the pyridine ring will differ between the two forms.

-

Integrate the area under the selected signals for each tautomer.

-

The ratio of the integrals, after normalizing for the number of protons each signal represents, gives the molar ratio of the two tautomers.

-

The tautomeric equilibrium constant (KT) is then calculated from this ratio.[6][7]

-

Visualization of Concepts and Pathways

Factors Influencing Tautomeric Equilibrium

The interplay of solvent polarity and substituent effects on the 2-pyridone/2-hydroxypyridine equilibrium can be visualized as a logical flow.

Caption: Factors influencing the 2-pyridone tautomeric equilibrium.

Experimental Workflow for Tautomer Analysis

A generalized workflow for the experimental determination of the tautomeric ratio using spectroscopic methods.

Caption: Workflow for determining tautomeric ratios.

Tautomerism in Drug Discovery: Inhibition of the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation.[8] Dysregulation of the JNK pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, JNKs have emerged as important therapeutic targets.

2-Pyridone derivatives have been identified as potent inhibitors of JNKs. The specific tautomeric form of the 2-pyridone derivative can significantly impact its binding affinity to the JNK active site. The hydrogen bonding pattern and the overall shape of the inhibitor are dictated by its tautomeric state, which in turn determines the strength and specificity of the interaction with the kinase.

JNK Signaling Pathway Overview

The JNK pathway is a multi-tiered cascade involving a series of protein kinases. External stimuli, such as stress or cytokines, activate a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K). The activated MAP2K, in turn, phosphorylates and activates JNK. Activated JNK then translocates to the nucleus to phosphorylate and activate transcription factors, such as c-Jun, leading to the regulation of gene expression.

Caption: Inhibition of the JNK signaling pathway by 2-pyridone derivatives.

Conclusion

The tautomerism of 2-pyridone derivatives is a fundamental concept with significant practical implications in medicinal chemistry and drug development. The ability to predict, control, and quantify the tautomeric equilibrium is essential for the rational design of molecules with desired biological activities. This guide has provided a detailed overview of the theoretical underpinnings of 2-pyridone tautomerism, practical experimental protocols for its investigation, and its relevance in the context of a key signaling pathway. A thorough understanding of this phenomenon will continue to be a valuable asset for researchers in the field.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. benchchem.com [benchchem.com]

- 3. What are the different data collection modes of a typical spectrophotometer? : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 4. researchgate.net [researchgate.net]

- 5. emerypharma.com [emerypharma.com]

- 6. lsa.umich.edu [lsa.umich.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

The Natural Occurrence of 5,6-Dihydropyridin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dihydropyridin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the scientific community, primarily due to its presence as a key structural motif in the potent anticancer agent, piperlongumine. While the standalone molecule is reported to be a natural product, its isolation and characterization from natural sources are not as extensively documented as its synthetic preparations and its role within more complex molecules. This technical guide provides a comprehensive overview of the natural occurrence of 5,6-dihydropyridin-2(1H)-one, its biosynthetic origins, and its biological significance, with a focus on its role as a pharmacophore. Due to the limited availability of data on the isolated compound from natural sources, this guide draws necessary parallels from studies on piperlongumine and related synthetic derivatives to provide a holistic perspective for research and drug development.

Natural Sources

The primary documented natural source of the 5,6-dihydropyridin-2(1H)-one moiety is the plant Piper longum L. (long pepper), where it exists as an integral part of the alkaloid piperlongumine.[1][2] Piperlongumine has been isolated from the fruits and roots of this plant.[3]

Additionally, 5,6-dihydropyridin-2(1H)-one has been reported to be isolated from the leaves of Alpinia intermedia .

Biosynthesis

The precise biosynthetic pathway for 5,6-dihydropyridin-2(1H)-one has not been fully elucidated. However, based on the known biosynthesis of related piperidine alkaloids, a plausible pathway can be proposed. The biosynthesis of piperine, another major alkaloid in Piper species, utilizes L-lysine for the formation of the piperidine ring.[2] It is hypothesized that the 5,6-dihydropyridin-2(1H)-one ring in piperlongumine also originates from L-lysine through a series of enzymatic reactions involving decarboxylation and amine oxidation to form a piperideine intermediate, which is then incorporated into the final structure.

dot digraph "Proposed Biosynthetic Origin of the 5,6-Dihydropyridin-2(1H)-one Ring" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

lysine [label="L-Lysine"]; intermediary [label="Piperideine Intermediate"]; dihydropyridinone [label="5,6-Dihydropyridin-2(1H)-one Ring"];

lysine -> intermediary [label="Enzymatic\nReactions"]; intermediary -> dihydropyridinone [label="Incorporation"]; } dot Caption: Proposed biosynthetic origin of the 5,6-dihydropyridin-2(1H)-one ring from L-lysine.

Experimental Protocols

As previously mentioned, a specific protocol for the isolation of free 5,6-dihydropyridin-2(1H)-one from natural sources is not well-documented. However, the isolation of piperlongumine, which contains this moiety, is well-established. The following is a generalized workflow for the isolation of piperlongumine from Piper longum fruits.

dot digraph "Generalized Workflow for Piperlongumine Isolation" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Dried and Powdered\nPiper longum Fruits", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Soxhlet Extraction\n(e.g., with n-hexane)"]; concentration [label="Concentration of Extract\n(Rotary Evaporation)"]; chromatography [label="Column Chromatography\n(Silica Gel)"]; elution [label="Elution with Solvent Gradient\n(e.g., Hexane-Ethyl Acetate)"]; fractions [label="Fraction Collection and TLC Analysis"]; crystallization [label="Crystallization of Piperlongumine"]; end [label="Pure Piperlongumine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> extraction; extraction -> concentration; concentration -> chromatography; chromatography -> elution; elution -> fractions; fractions -> crystallization; crystallization -> end; } dot Caption: Generalized workflow for the isolation of piperlongumine.

Biological Activity and Signaling Pathways

The biological activity of the standalone 5,6-dihydropyridin-2(1H)-one molecule is an area that requires further investigation. The majority of the available data pertains to the activity of piperlongumine, where the 5,6-dihydropyridin-2(1H)-one unit is considered a crucial pharmacophore.[1][2]

Anticancer Activity of Piperlongumine

Piperlongumine exhibits selective cytotoxicity towards various cancer cell lines while showing minimal toxicity to normal cells.[3] The 5,6-dihydropyridin-2(1H)-one moiety, being a Michael acceptor, is believed to be responsible for the generation of reactive oxygen species (ROS) within cancer cells.[1] This increase in intracellular ROS disrupts the cellular redox balance, leading to oxidative stress, cell cycle arrest, and ultimately, apoptosis.[1]

dot digraph "Proposed Mechanism of Anticancer Activity of Piperlongumine" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

pl [label="Piperlongumine\n(containing 5,6-dihydropyridin-2(1H)-one)"]; ros [label="Increased Intracellular\nReactive Oxygen Species (ROS)"]; stress [label="Oxidative Stress"]; cycle_arrest [label="Cell Cycle Arrest"]; apoptosis [label="Apoptosis"];

pl -> ros [label="Michael Addition"]; ros -> stress; stress -> cycle_arrest; stress -> apoptosis; } dot Caption: Proposed mechanism of piperlongumine's anticancer activity.

Biological Activities of Related Synthetic Derivatives

Studies on synthetic derivatives of dihydropyridin-2(1H)-one and related structures have revealed a range of biological activities, suggesting the potential of this scaffold in drug discovery.

| Compound Class | Biological Activity | Reference |

| Dihydropyridinone Derivatives | Antimicrobial | [4] |

| Dihydropyridinone Derivatives | Anti-inflammatory | [5] |

| Dihydropyridinone Derivatives | Cytotoxic | [6][7] |

Data Presentation

Due to the scarcity of quantitative data on the natural occurrence of free 5,6-dihydropyridin-2(1H)-one, a comprehensive table is not feasible at this time. Research efforts focused on the quantification of this specific compound in Piper longum and Alpinia intermedia are needed to populate such a dataset.

Conclusion and Future Directions

5,6-Dihydropyridin-2(1H)-one is a naturally occurring heterocyclic compound of significant interest, primarily due to its role as a key pharmacophore in the anticancer agent piperlongumine. While its presence in Piper longum and Alpinia intermedia is established, there is a clear need for further research to develop detailed protocols for its isolation in the free form and to quantify its natural abundance. Elucidating its specific biosynthetic pathway will provide valuable insights for potential biotechnological production. Furthermore, dedicated studies on the biological activities of the isolated 5,6-dihydropyridin-2(1H)-one are crucial to understand its intrinsic pharmacological properties and to unlock its full potential as a lead compound in drug discovery and development. The information gathered from its role in piperlongumine and the activities of its synthetic derivatives strongly suggests that the 5,6-dihydropyridin-2(1H)-one scaffold is a promising starting point for the design of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Piperlongumine | 20069-09-4 | FP27075 | Biosynth [biosynth.com]

- 4. Synthesis and anti-inflammatory activity of 5-(1,4-dihydropyridyl)-tetrazol-2-acetic acids, esters and amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of piperlongumine derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. brieflands.com [brieflands.com]

A Spectroscopic Guide to 5,6-dihydro-2(1H)-pyridinone: Structure Elucidation for Researchers and Drug Development Professionals

An In-depth Technical Guide

This guide provides a comprehensive overview of the spectral data for 5,6-dihydro-2(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections will detail the theoretical underpinnings and practical application of key spectroscopic techniques for the unequivocal structural confirmation of this molecule. The focus will be on providing not just data, but a field-proven rationale for experimental design and data interpretation, ensuring scientific integrity and trustworthiness in your research endeavors.

The Molecular Blueprint: Understanding 5,6-dihydro-2(1H)-pyridinone

5,6-dihydro-2(1H)-pyridinone is a six-membered lactam, a cyclic amide, with a molecular formula of C₅H₇NO and a molecular weight of 97.12 g/mol .[1] Its structure features a conjugated system involving the amide group and a carbon-carbon double bond, which significantly influences its spectroscopic properties. The accurate characterization of this scaffold is paramount for its application in the synthesis of more complex biologically active molecules.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Look at the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

A robust and reliable protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural assignment.

-

Sample Preparation: Dissolve approximately 5-10 mg of 5,6-dihydro-2(1H)-pyridinone in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution of coupling patterns.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Set a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans for accurate integration.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ at δ 7.26 ppm.

-

Data Interpretation and Analysis

Predicted ¹H NMR Spectral Data for 5,6-dihydro-2(1H)-pyridinone in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 6.0 | dt | J ≈ 10, 4 |

| H-4 | ~ 6.8 | dt | J ≈ 10, 2 |

| H-5 (CH₂) | ~ 2.4 | m | |

| H-6 (CH₂) | ~ 3.4 | t | J ≈ 7 |

| N-H | ~ 7.5 | br s |

Causality Behind Chemical Shifts and Coupling:

-

Olefinic Protons (H-3 and H-4): The protons on the double bond are expected to appear in the downfield region (δ 6.0-7.0 ppm) due to the deshielding effect of the π-electron system. The differing electronic environment caused by the adjacent carbonyl and nitrogen atoms will result in distinct chemical shifts for H-3 and H-4. The observed multiplicities (doublet of triplets) arise from coupling to each other (large J value, ~10 Hz) and to the adjacent methylene protons at C-5 (smaller J values).

-

Methylene Protons (H-5 and H-6): The protons at the C-5 and C-6 positions are in an aliphatic environment and will appear further upfield. The protons at C-6, being adjacent to the electronegative nitrogen atom, are expected to be deshielded and appear at a lower field compared to the protons at C-5.

-

Amide Proton (N-H): The amide proton is typically broad due to quadrupole broadening from the nitrogen atom and will appear at a relatively downfield chemical shift due to the deshielding effect of the carbonyl group and its involvement in hydrogen bonding.

dot

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental setup for ¹³C NMR is similar to that of ¹H NMR, with a few key differences in the acquisition parameters.

-

Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.5-0.7 mL of CDCl₃) is often beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard, resulting in a spectrum where each unique carbon atom appears as a single line.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the solvent peak of CDCl₃ at δ 77.16 ppm.[5]

-

Data Interpretation and Analysis

A ¹³C NMR spectrum of 5,6-dihydro-2(1H)-pyridinone has been reported in the literature, acquired in CDCl₃.[5]

¹³C NMR Spectral Data for 5,6-dihydro-2(1H)-pyridinone in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~ 170 |

| C-3 | ~ 125 |

| C-4 | ~ 140 |

| C-5 | ~ 22 |

| C-6 | ~ 45 |

Causality Behind Chemical Shifts:

-

Carbonyl Carbon (C-2): The carbonyl carbon is the most deshielded carbon and appears at the lowest field (~170 ppm) due to the strong electron-withdrawing effect of the oxygen atom.

-

Olefinic Carbons (C-3 and C-4): The sp²-hybridized carbons of the double bond appear in the region of δ 120-140 ppm. C-4 is typically more deshielded than C-3 due to its position relative to the electron-withdrawing carbonyl group.

-

Aliphatic Carbons (C-5 and C-6): The sp³-hybridized carbons appear at higher fields. C-6, being attached to the nitrogen atom, is deshielded relative to C-5.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded, followed by the spectrum of the sample. The final spectrum is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Analysis

The IR spectrum of 5,6-dihydro-2(1H)-pyridinone will be dominated by absorptions from the N-H, C=O, C=C, and C-H bonds.

Characteristic IR Absorption Bands for 5,6-dihydro-2(1H)-pyridinone

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3200-3400 | Medium, broad |

| C-H stretch (sp²) | 3000-3100 | Medium |

| C-H stretch (sp³) | 2850-3000 | Medium |

| C=O stretch (amide) | 1650-1680 | Strong |

| C=C stretch | 1600-1650 | Medium |

| N-H bend | 1550-1640 | Medium |

Causality Behind Absorption Frequencies:

-

N-H Stretch: The broadness of the N-H stretching band is due to hydrogen bonding.

-

C=O Stretch: The position of the strong carbonyl absorption is characteristic of a conjugated six-membered lactam.

-

C=C Stretch: The C=C stretching vibration appears in the expected region for a double bond.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of bending vibrations that are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. Fragmentation patterns offer clues to the molecule's structure.

Experimental Protocol: GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of a relatively volatile and thermally stable compound like 5,6-dihydro-2(1H)-pyridinone.

-

Sample Introduction: A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph.

-

Separation: The compound is vaporized and separated from any impurities on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation and Analysis

The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions.

Expected Mass Spectrum Fragmentation for 5,6-dihydro-2(1H)-pyridinone

-

Molecular Ion (M⁺): A prominent peak at m/z = 97, corresponding to the molecular weight of the compound.

-

Key Fragment Ions:

-

[M - CO]⁺ (m/z = 69): Loss of a neutral carbon monoxide molecule is a common fragmentation pathway for cyclic ketones and lactams.

-

[M - C₂H₄]⁺ (m/z = 69): A retro-Diels-Alder reaction can lead to the loss of ethene.

-

Further fragmentation of these primary ions will lead to smaller charged species.

-

dot

Caption: Plausible MS fragmentation pathways.

Conclusion: A Multi-faceted Approach to Structural Verification

The combination of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural elucidation of 5,6-dihydro-2(1H)-pyridinone. Each technique offers a unique and complementary piece of the structural puzzle, and their collective interpretation allows for an unambiguous assignment. This guide has outlined the fundamental principles, field-proven experimental protocols, and the causality behind the spectral features, empowering researchers to confidently characterize this important heterocyclic scaffold.

References

-

PubChem. 2(1H)-Pyridone, 5,6-dihydro-. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003349). [Link]

-

ResearchGate. Synthesis of 5,6-dihydropyridin-2(1H)-one. [Link]

-

PubChem. 5,6-Dihydropyridin-2(1H)-one. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction. [Link]

-

SpectraBase. 5,6-dihydro-2(1H)-pyridinone - Optional[13C NMR] - Chemical Shifts. [Link]

-

MDPI. Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. [Link]

-

Organic Chemistry Portal. 5,6-Dihydro-2-pyridinone synthesis. [Link]

-

NIST WebBook. 2(1H)-Pyridinone. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

Molecules. Synthesis of 5,6-Dihydropyridin-2(1H)-ones, 1,5,6,8,8a-Hexa-hydroisoquinolin-3(2H)-ones and 4a,5,6,7,8,8a-Hexahydro-quinolin-2(1H)-ones by Intramolecular Wittig Reaction. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5,6-dihydro-2(1H)-pyridinone

Foreword: The Structural Elucidation of Unsaturated Lactams

5,6-dihydro-2(1H)-pyridinone, also known as δ-valerolactam, is a pivotal heterocyclic scaffold in medicinal chemistry and natural product synthesis. Its unique combination of a lactam functionality and an α,β-unsaturated system makes it a valuable pharmacophore and a versatile synthetic intermediate. A thorough understanding of its three-dimensional structure and electronic properties is paramount for researchers in drug development and organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural characterization of such molecules in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5,6-dihydro-2(1H)-pyridinone. As a self-validating system, this document will not only present spectral data but also delve into the causal relationships between the molecular structure and the observed NMR parameters. While direct experimental spectra for the title compound are not publicly available in all databases, this guide will leverage established NMR principles and comparative data from closely related analogs to provide a robust and predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret, predict, and utilize the NMR data of this important class of compounds.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is essential for the accurate assignment of NMR signals. The following diagram illustrates the IUPAC numbering for 5,6-dihydro-2(1H)-pyridinone.

Caption: IUPAC numbering of 5,6-dihydro-2(1H)-pyridinone.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5,6-dihydro-2(1H)-pyridinone is expected to exhibit five distinct signals, each corresponding to the different proton environments in the molecule. The analysis of chemical shift (δ), multiplicity, and coupling constants (J) provides a detailed picture of the molecular connectivity.

Predicted ¹H NMR Data

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (N-H) | 6.5 - 8.0 | broad singlet (br s) | - | 1H |

| H3 | 6.8 - 7.2 | doublet of triplets (dt) | ³J(H3-H4) ≈ 10, ⁴J(H3-H5) ≈ 2 | 1H |

| H4 | 5.9 - 6.2 | doublet of triplets (dt) | ³J(H4-H3) ≈ 10, ³J(H4-H5) ≈ 4 | 1H |

| H5 | 2.4 - 2.6 | quartet (q) | ³J(H5-H4) ≈ 4, ³J(H5-H6) ≈ 6 | 2H |

| H6 | 3.3 - 3.5 | triplet (t) | ³J(H6-H5) ≈ 6 | 2H |

Rationale and Interpretation

-

H1 (N-H): The amide proton is expected to be significantly deshielded and will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange with trace amounts of water in the solvent. Its chemical shift can be highly dependent on solvent and concentration.[1]

-

H3 and H4 (Vinyl Protons): These protons are part of an α,β-unsaturated system. H3, being β to the carbonyl group, will be more deshielded than H4. They will exhibit a large vicinal coupling (³J) to each other, characteristic of a cis relationship on a double bond (typically 6-12 Hz).[2] H4 will be further split by the two H5 protons, and H3 may show a small long-range coupling to H5.

-

H5 (Allylic Protons): These methylene protons are adjacent to the double bond (allylic position) and will be deshielded relative to simple alkanes. They will be split by both the vinylic H4 and the aliphatic H6 protons, likely resulting in a complex multiplet, here predicted as a quartet for simplicity.

-

H6 (Aliphatic Protons): These methylene protons are adjacent to the electron-withdrawing nitrogen atom of the lactam, causing them to be deshielded compared to H5. They will be split into a triplet by the two neighboring H5 protons.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 5,6-dihydro-2(1H)-pyridinone should display five signals, corresponding to the five carbon atoms in unique electronic environments.

Predicted ¹³C NMR Data

| Position | Predicted δ (ppm) | Description |

| C2 | 170 - 175 | Carbonyl Carbon |

| C3 | 140 - 145 | Vinylic Carbon (β to C=O) |

| C4 | 120 - 125 | Vinylic Carbon (α to C=O) |

| C5 | 28 - 32 | Allylic Carbon |

| C6 | 40 - 45 | Aliphatic Carbon (α to N) |

Rationale and Interpretation

-

C2 (Carbonyl): The carbonyl carbon of the lactam is the most deshielded carbon in the molecule, appearing at a characteristic downfield shift.[3]

-

C3 and C4 (Vinylic): The double bond carbons appear in the typical range for sp² hybridized carbons. C3 is deshielded relative to C4 due to its β-position in the conjugated system, a known effect in α,β-unsaturated carbonyl compounds.[4]

-

C5 (Allylic): This sp³ hybridized carbon is in the standard aliphatic region, slightly deshielded due to its proximity to the double bond.

-

C6 (Aliphatic): This carbon is bonded to the nitrogen atom, which causes a significant downfield shift compared to a standard alkane carbon.

Comparative Analysis with Saturated and Unsaturated Analogs

To ground our predictions, it is instructive to compare them with the experimental data of the fully saturated analog, 2-piperidone, and the fully unsaturated analog, 2-pyridone.

Table 1: Experimental ¹H NMR Data for 2-Piperidone (in D₂O)

| Position | δ (ppm) | Multiplicity |

| H3 | 2.32 | triplet |

| H4 | 1.76 | multiplet |

| H5 | 1.76 | multiplet |

| H6 | 3.28 | triplet |

Note: Data extracted from the Human Metabolome Database (HMDB).

Table 2: Experimental ¹³C NMR Data for 2-Piperidone (in CDCl₃)

| Position | δ (ppm) |

| C2 | 172.6 |

| C3 | 31.5 |

| C4 | 22.5 |

| C5 | 21.3 |

| C6 | 42.2 |

Note: Data extracted from SDBS (Spectral Database for Organic Compounds).

The introduction of the C3-C4 double bond in 5,6-dihydro-2(1H)-pyridinone is expected to significantly shift the C3 and C4 signals downfield into the vinylic region and also influence the chemical shifts of the adjacent C2, C5, and C6 carbons.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 5,6-dihydro-2(1H)-pyridinone.

Methodology Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5,6-dihydro-2(1H)-pyridinone.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer.

-